molecular formula C25H21Cl2NO3 B4010837 5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B4010837
M. Wt: 454.3 g/mol
InChI Key: QTHWOBDBHVNVEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to the one involves a series of reactions starting with base compounds, often involving chloroethyl and ethyl or methyl groups. For example, the synthesis of similar indole derivatives involves reactions such as iodination, radical-alkene cyclization, and carboxylation to achieve the desired compound (Yang & Denny, 2002).

Molecular Structure Analysis

For molecules within this chemical class, the molecular structure is confirmed using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the molecule. This is complemented by computational methods like density functional theory (DFT) to optimize the molecular geometry and analyze the molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2022).

Chemical Reactions and Properties

The chemical behavior of these compounds can be characterized by their reactions with proteins, showing potential inhibitory activity, which is evaluated through molecular docking studies. This suggests interactions between the compound and specific proteins, influenced by the presence of chloro and ethyl groups, indicating a promising area for further pharmacological exploration (Wu et al., 2021).

Physical Properties Analysis

The physical properties, such as crystallinity and molecular geometry, significantly influence the compound's behavior and interactions. Single-crystal X-ray diffraction provides valuable data on the crystal structure, helping to understand the compound's stability and reactivity (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties are closely linked to the compound's structure and synthesis. The presence of specific functional groups, like chloro, ethyl, and hydroxy groups, plays a crucial role in the compound's reactivity and interactions with other molecules. This is illustrated by its potential as a SHP2 protein inhibitor, suggesting significant biological activity that could be harnessed for therapeutic purposes (Wu et al., 2022).

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO3/c1-2-16-3-7-18(8-4-16)23(29)14-25(31)21-13-20(27)11-12-22(21)28(24(25)30)15-17-5-9-19(26)10-6-17/h3-13,31H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHWOBDBHVNVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-chloro-1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

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